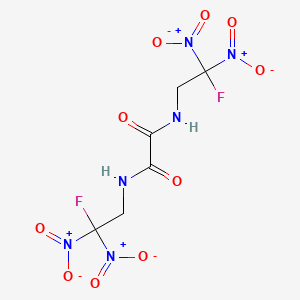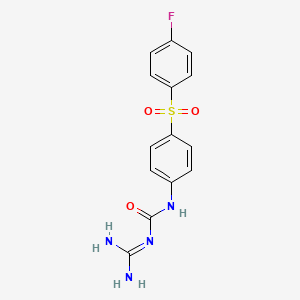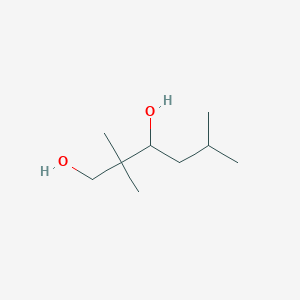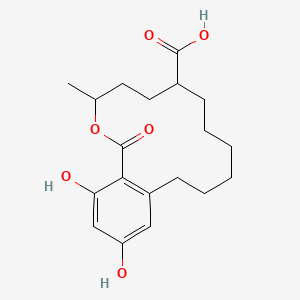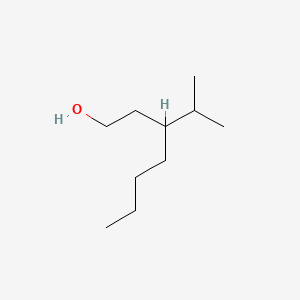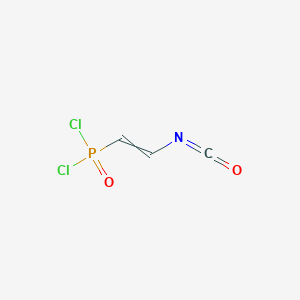
(2-Isocyanatoethenyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isocyanatoethenyl)phosphonic dichloride is a chemical compound with the molecular formula C3H2Cl2NO2P. It contains 11 atoms: 2 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, 1 phosphorus atom, and 2 chlorine atoms . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of (2-Isocyanatoethenyl)phosphonic dichloride involves specific reaction conditions and reagents. One common method includes the reaction of mono-alkyl or mono-benzyl-substituted phosphonic dichloride with pyrethrolone, followed by the addition of p-nitrophenol . This process requires precise control of temperature and reaction time to ensure the desired product is obtained.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of the compound.
Análisis De Reacciones Químicas
(2-Isocyanatoethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Addition: The compound can undergo addition reactions, particularly with nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Isocyanatoethenyl)phosphonic dichloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (2-Isocyanatoethenyl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the isocyanate and phosphonic dichloride functional groups, which are highly reactive towards nucleophiles .
Comparación Con Compuestos Similares
(2-Isocyanatoethenyl)phosphonic dichloride can be compared with other similar compounds, such as:
Phosphonic dichloride, (2,2-dichloro-1-isocyanatoethenyl): This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
H-Phosphonates: These compounds contain a characteristic H–P=O structural motif and exhibit different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
33795-30-1 |
|---|---|
Fórmula molecular |
C3H2Cl2NO2P |
Peso molecular |
185.93 g/mol |
Nombre IUPAC |
1-dichlorophosphoryl-2-isocyanatoethene |
InChI |
InChI=1S/C3H2Cl2NO2P/c4-9(5,8)2-1-6-3-7/h1-2H |
Clave InChI |
RNYLEZGFOWSWLW-UHFFFAOYSA-N |
SMILES canónico |
C(=CP(=O)(Cl)Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


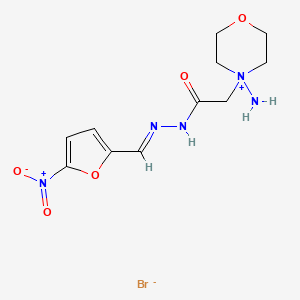
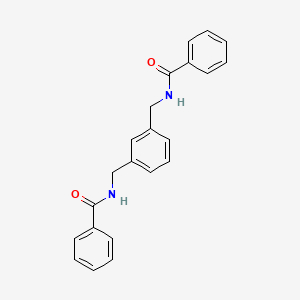
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
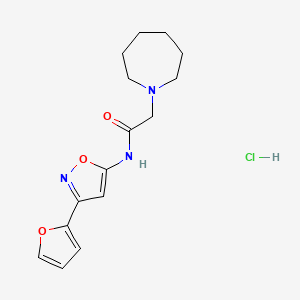
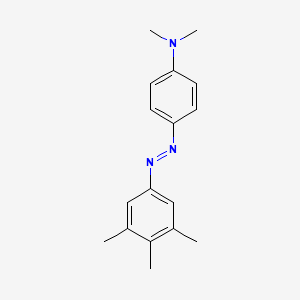

![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
